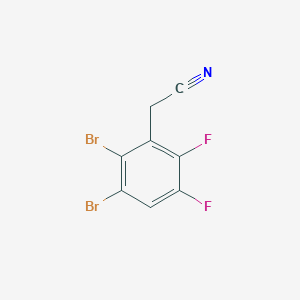

2,3-Dibromo-5,6-difluorophenylacetonitrile

CAS No.: 1806327-01-4

Cat. No.: VC2759577

Molecular Formula: C8H3Br2F2N

Molecular Weight: 310.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806327-01-4 |

|---|---|

| Molecular Formula | C8H3Br2F2N |

| Molecular Weight | 310.92 g/mol |

| IUPAC Name | 2-(2,3-dibromo-5,6-difluorophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)4(1-2-13)7(5)10/h3H,1H2 |

| Standard InChI Key | JUEXJMROKTUZES-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Br)Br)CC#N)F)F |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)Br)CC#N)F)F |

Introduction

2,3-Dibromo-5,6-difluorophenylacetonitrile is an organohalogen compound belonging to the class of aromatic nitriles. It features two bromine atoms and two fluorine atoms substituted on a phenyl ring, with an acetonitrile (-CH₂CN) functional group attached. This compound is of interest due to its potential applications in organic synthesis, material science, and pharmaceutical research. Its unique structure combines halogenation and nitrile functionality, which can influence its reactivity and physicochemical properties.

Synthesis

The synthesis of 2,3-Dibromo-5,6-difluorophenylacetonitrile typically involves multi-step halogenation and nitrilation reactions. A common pathway includes:

-

Halogenation: Introducing bromine and fluorine atoms onto a phenyl ring using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) and fluorinating agents.

-

Nitrilation: Attachment of the acetonitrile group via cyanation reactions using cyanide salts or other nitrile precursors.

These reactions require precise control of temperature and solvent conditions to ensure selective substitution at the desired positions on the aromatic ring.

Applications and Research Significance

-

Organic Synthesis:

-

The compound serves as a precursor for synthesizing more complex molecules.

-

Its halogenated structure makes it a useful intermediate in cross-coupling reactions like Suzuki or Heck coupling.

-

-

Pharmaceutical Research:

-

Halogenated aromatic compounds are known for their bioactivity.

-

The nitrile group can act as a pharmacophore in drug design, contributing to binding affinity with biological targets.

-

-

Material Science:

-

The electron-withdrawing nature of bromine and fluorine enhances thermal stability and chemical resistance.

-

Potential applications in designing advanced polymers or coatings.

-

Safety Considerations

As with many halogenated organic compounds, safety precautions are critical when handling 2,3-Dibromo-5,6-difluorophenylacetonitrile:

-

Toxicity: Likely toxic if ingested or inhaled due to the presence of bromine and fluorine.

-

Environmental Impact: Persistent in the environment; potential bioaccumulation concerns.

-

Handling: Use gloves, goggles, and fume hoods during handling to minimize exposure.

Analytical Methods for Characterization

The compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR provide insights into the molecular framework.

-

Fluorine (F) NMR is particularly useful due to the presence of fluorine atoms.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as the nitrile stretch (~2200 cm).

-

-

X-Ray Crystallography:

-

Determines precise molecular geometry if crystalline samples are available.

-

Future Directions

Research on 2,3-Dibromo-5,6-difluorophenylacetonitrile could focus on:

-

Exploring its role as a building block for novel pharmaceuticals with enhanced bioactivity.

-

Investigating its use in creating halogen-rich materials with unique optical or electronic properties.

-

Developing greener synthetic routes to minimize environmental impacts associated with halogenated compounds.

This article provides a detailed overview of the compound's structure, properties, synthesis, applications, and research significance while emphasizing its potential in various scientific domains. Further experimental studies are needed to unlock its full potential in applied chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume